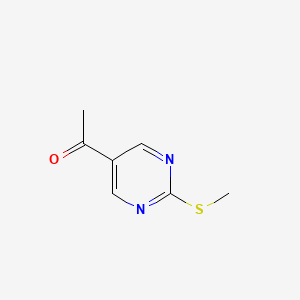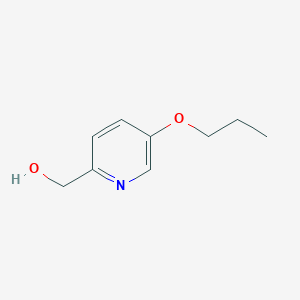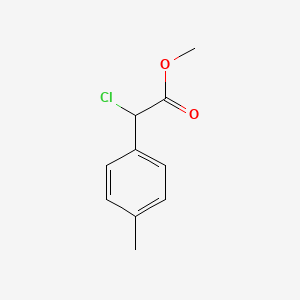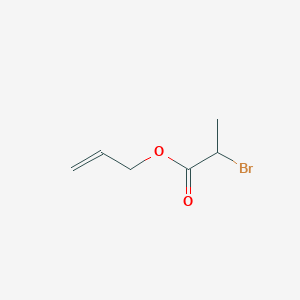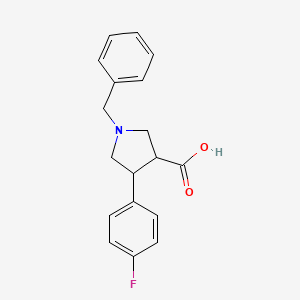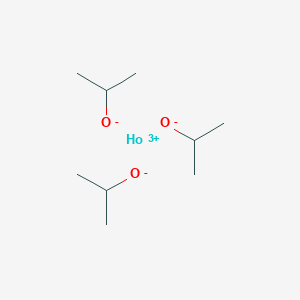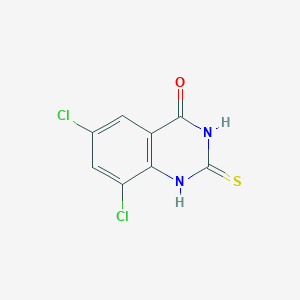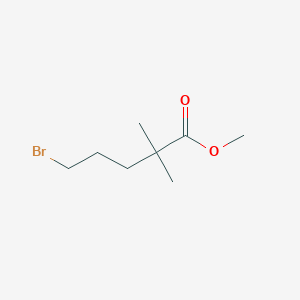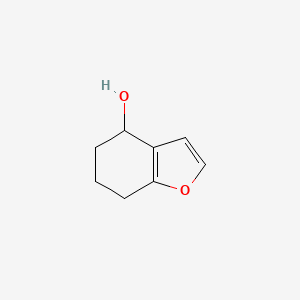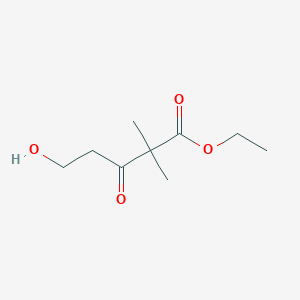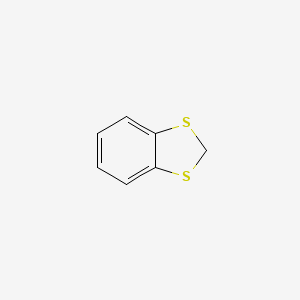
1,3-ベンゾジチオール
概要
説明
1,3-Benzodithiole: is an organic compound that consists of a benzene ring fused with a 1,3-dithiol ring
科学的研究の応用
1,3-Benzodithiole has several scientific research applications, including:
作用機序
Target of Action
1,3-Benzodithiole is a chemical compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
1,3-Benzodithiole interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants . Furthermore, molecular docking analysis has shown that 1,3-Benzodithiole has a stronger binding ability with TIR1 than NAA, a synthetic auxin .
Biochemical Pathways
The interaction of 1,3-Benzodithiole with the auxin receptor TIR1 affects various biochemical pathways. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key factor in the compound’s ability to promote root growth.
Pharmacokinetics
It’s known that the compound can be detected spectroscopically after reacting with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione . This reaction has been used to improve the analytical sensitivity of methods for detecting isothiocyanates .
Result of Action
The primary result of 1,3-Benzodithiole’s action is the promotion of root growth in plants . By enhancing root-related signaling responses and modulating gene expression, the compound encourages the development of deeper and longer roots . This can help plants survive and flourish, making 1,3-Benzodithiole a potential tool for improving crop yields.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole can be synthesized through several methods. One common approach involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S8) in the presence of a copper catalyst and cesium carbonate (Cs2CO3). This reaction leads to the formation of 1,3-benzodithiole through a sulfur rearrangement process .
Industrial Production Methods: Industrial production of 1,3-benzodithiole typically involves large-scale synthesis using similar methods as described above. The use of copper-catalyzed reactions with aryl halides and sulfur sources is a common industrial approach due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 1,3-Benzodithiole undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as alcohols, water, thiols, hydrogen sulfide, amines, and ammonia.
Cycloaddition: Reaction with benzyne generated from 2-carboxybenzenediazonium chloride, leading to the formation of novel bicyclic sulfonium salts.
Common Reagents and Conditions:
Nucleophilic Reagents: Alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride.
Cycloaddition Reagents: Benzyne generated from 2-carboxybenzenediazonium chloride.
Major Products:
Nucleophilic Substitution Products: Corresponding 1,3-benzodithioles.
Cycloaddition Products: Bicyclic sulfonium salts.
類似化合物との比較
2-(Thiopyran-4-ylidene)-1,3-benzodithiole: Contains a thiopyran ring fused with a 1,3-benzodithiole ring and exhibits semiconductor properties.
Benzothiaselenole: Contains a selenium atom in place of one of the sulfur atoms in the 1,3-benzodithiole ring.
Dibenzodithiocine: Contains two 1,3-benzodithiole rings fused together.
Uniqueness: 1,3-Benzodithiole is unique due to its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and cycloaddition, making it a versatile compound for various applications in chemistry, biology, and materials science.
特性
IUPAC Name |
1,3-benzodithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLNPZTRYNCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482211 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-30-6 | |
| Record name | 1,3-Benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,3-benzodithiole is C7H6S2, and its molecular weight is 154.25 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, is available for 1,3-benzodithiole and its derivatives. For example, in the synthesis of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the 1H-NMR spectrum shows a doublet signal at δ = 4.875 ppm (J = 5.2 Hz) assignable to 1-CH, a doublet signal at δ = 3.767–3.803 ppm (J = 9.8 Hz) assignable to POMe, and a multiple signal at δ = 7.0263–7.2616 ppm assignable to the four aryl hydrogen atoms. []
A: 1,3-Benzodithiolylium salts can be synthesized by treating 2-alkoxy-1,3-benzodithioles or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride. [] An alternative method involves reacting 1,3-benzodithiole with trityl tetrafluoroborate. []
A: 1,3-Benzodithiolylium salts are valuable reagents for introducing a 1,3-benzodithiol-2-yl group into various molecules. They react with nucleophiles like alcohols, thiols, amines, and active methylene compounds at the 2-position to give the corresponding 1,3-benzodithioles. []
A: Yes, reactions of 1,3-benzodithiolylium salts with Grignard reagents yield 2-substituted and 2,2-disubstituted 1,3-benzodithioles, which can be hydrolyzed to aldehydes and ketones upon treatment with chloramine-T followed by mercury(II) chloride. []
A: Treating carboxylic acid derivatives (acids, acid chlorides, anhydrides, esters, nitriles) and trihalogenomethyl compounds with benzene-1,2-dithiol in the presence of tetrafluoroboric acid–ether or boron trifluoride–ether yields 2-substituted 1,3-benzodithiolylium tetrafluoroborates. These salts can be reduced to the corresponding 2-substituted 1,3-benzodithioles with sodium borohydride, and subsequent C(2)–S bond cleavage with sodium in liquid ammonia yields the corresponding hydrocarbons. [] Aldehydes and ketones can also be reduced to methylene groups using a similar approach. []
A: Yes, benzopentathiepins can be synthesized by reacting 1,3-benzodithiole-2-thiones or 1,2-benzenedithiols with elemental sulfur in liquid ammonia at room temperature. []
A: 1,3-Benzodithiole derivatives, particularly those incorporating tetrathiafulvalene (TTF) units, exhibit promising electron-donating properties. These compounds have been investigated for their potential in developing organic conductors and molecular electronics. [, , , ]
A: Yes, several charge-transfer complexes incorporating 1,3-benzodithiole derivatives as electron donors have been studied. For instance, 1,3-dithiole[4]radialene forms a complex with TCNQ, and 1,3-benzodithiole-[4]radialene forms complexes with TCNQF4 and DDQ, both exhibiting relatively high electrical conductivities in compressed pellets. [] Furthermore, single crystals of PF6 and ClO4 salts of the 1,3-benzodithiole[4]radialene radical cation display semiconductor-like electrical conductivity changes with temperature. []
A: Yes, 1,3-benzodithiole 1-oxide is chiral and can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). []
A: The absolute configurations of 1,3-benzodithiole 1-oxide enantiomers have been established through a combination of chemical derivatization, CSP-HPLC separation of diastereomers, and X-ray crystallography. []
A: Yes, both microbial and mammalian enzymes exhibit stereoselectivity in S-oxygenating 2-methyl-1,3-benzodithiole, producing varying ratios of cis- and trans-2-methyl-1,3-benzodithiole 1-oxide. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


